molecular formula C22H24N6O B6436187 5-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2549007-51-2

5-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B6436187
CAS No.: 2549007-51-2
M. Wt: 388.5 g/mol
InChI Key: JEAWTGXJYVWGCL-UHFFFAOYSA-N
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Description

5-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-phenyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C22H24N6O and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.20115941 g/mol and the complexity rating of the compound is 673. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to exhibit antitumor activity, suggesting potential involvement in pathways related to cell proliferation and apoptosis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. These factors are crucial in understanding the compound’s pharmacokinetics and optimizing its therapeutic potential .

Result of Action

Compounds with similar structures have been shown to exhibit antitumor activity, suggesting potential cytotoxic effects on cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other biomolecules. These factors can affect the compound’s conformation, target binding affinity, and overall biological activity .

Properties

IUPAC Name

4-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenyl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-15-13-19(24-22(23-15)17-7-8-17)28-11-9-27(10-12-28)18-14-20(29)25-26-21(18)16-5-3-2-4-6-16/h2-6,13-14,17H,7-12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAWTGXJYVWGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=CC(=O)NN=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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